molecular formula C11H12IN3O6 B1448649 ethyl N-(ethoxycarbonyl)-N-(3-iodo-5-nitropyridin-2-yl)carbamate CAS No. 1971131-38-0

ethyl N-(ethoxycarbonyl)-N-(3-iodo-5-nitropyridin-2-yl)carbamate

Cat. No. B1448649
CAS RN: 1971131-38-0
M. Wt: 409.13 g/mol
InChI Key: NWSLCWUYPRDCAY-UHFFFAOYSA-N
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Description

Ethyl N-(ethoxycarbonyl)-N-(3-iodo-5-nitropyridin-2-yl)carbamate, also known as EENI, is a synthetic compound that has been used in various scientific research applications. It is a derivative of pyridine and has been found to have a variety of biochemical and physiological effects.

Scientific Research Applications

Anticancer Applications

Research has explored derivatives of ethyl N-(ethoxycarbonyl)-N-(3-iodo-5-nitropyridin-2-yl)carbamate for anticancer applications. For instance, alterations in the carbamate group of ethyl (5-amino-1,2-dihydro-3-phenylpyrido[3,4-b]pyrazin-7-yl)carbamates have shown cytotoxic activity against experimental neoplasms in mice, highlighting the importance of the carbamate group for activity. Specifically, the activity was maintained with ethyl to methyl substitutions but reduced with bulkier aliphatic groups or ethoxy to methylamino substitutions (Temple, Rener, & Comber, 1989).

Organic Synthesis and Methodology

This compound serves as a precursor in various synthetic methodologies. For example, microwave-assisted synthesis has been employed to construct novel (5-nitropyridin-2-yl)alkyl and (5-nitropyridin-3-yl)alkyl carbamates, demonstrating a straightforward approach to novel nitrogen-containing scaffolds (Henry, Haupt, & Turner, 2009).

Biological Activity

The compound and its derivatives have been examined for various biological activities. For instance, studies on the oxidative photocyclization of related compounds have contributed to the synthesis of benzo[a]carbazoles, showcasing the compound's role in synthesizing structurally complex and biologically relevant frameworks (Li et al., 2015).

properties

IUPAC Name

ethyl N-ethoxycarbonyl-N-(3-iodo-5-nitropyridin-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12IN3O6/c1-3-20-10(16)14(11(17)21-4-2)9-8(12)5-7(6-13-9)15(18)19/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWSLCWUYPRDCAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N(C1=C(C=C(C=N1)[N+](=O)[O-])I)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12IN3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701150619
Record name Imidodicarbonic acid, 2-(3-iodo-5-nitro-2-pyridinyl)-, 1,3-diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701150619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1971131-38-0
Record name Imidodicarbonic acid, 2-(3-iodo-5-nitro-2-pyridinyl)-, 1,3-diethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1971131-38-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidodicarbonic acid, 2-(3-iodo-5-nitro-2-pyridinyl)-, 1,3-diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701150619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl N-(ethoxycarbonyl)-N-(3-iodo-5-nitropyridin-2-yl)carbamate
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ethyl N-(ethoxycarbonyl)-N-(3-iodo-5-nitropyridin-2-yl)carbamate
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